trans,trans-1,4-Diphenyl-1,3-butadiene

Catalog No.
S603635
CAS No.
538-81-8
M.F
C16H14
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans,trans-1,4-Diphenyl-1,3-butadiene

CAS Number

538-81-8

Product Name

trans,trans-1,4-Diphenyl-1,3-butadiene

IUPAC Name

[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7+,14-8+

InChI Key

JFLKFZNIIQFQBS-FNCQTZNRSA-N

SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2

Synonyms

(E,E')-1,4-diphenyl-1,3-butadiene, 1,4-diphenyl-1,3-butadiene, 1,4-diphenylbutadiene

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C2=CC=CC=C2

The exact mass of the compound trans,trans-1,4-Diphenyl-1,3-butadiene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 316. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Polyenes - Alkadienes - Butadienes - Supplementary Records. It belongs to the ontological category of alkadiene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans,trans-1,4-Diphenyl-1,3-butadiene (tt-DPB) is a highly conjugated, thermodynamically stable diarylpolyene widely procured as an organic semiconductor precursor, a specialized MALDI-TOF mass spectrometry matrix, and a primary standard for polyene photophysics[1]. Unlike shorter analogs or mixed-isomer crudes, isomerically pure tt-DPB offers a well-defined extended π-system that supports strong solid-state luminescence and distinct radiationless decay pathways [2]. Its structural similarity to styrenic repeating units and its strong absorbance at 337 nm make it a critical reagent for the analytical characterization of synthetic polymers, where standard biological matrices fail to provide homogeneous cocrystallization[1].

Substituting tt-DPB with mixed-isomer 1,4-diphenyl-1,3-butadiene crudes or shorter conjugated analogs like trans-stilbene compromises both optical and analytical workflows. The cis,cis- and cis,trans-isomers of DPB are non-fluorescent; their presence in a crude mixture severely quenches the overall quantum yield and complicates time-resolved emission profiles[1]. Furthermore, in MALDI-TOF applications for synthetic polymers like polystyrene, standard matrices such as dithranol or 2,5-dihydroxybenzoic acid (DHB) often fail to form homogeneous cocrystals, leading to poor signal-to-noise ratios and severe mass discrimination [2]. Pure tt-DPB is specifically required to ensure matching cocrystallization thermodynamics and predictable excited-state dynamics across industrial and research applications.

Fluorescence Quantum Yield: The Necessity of Isomeric Purity

The photophysical utility of 1,4-diphenyl-1,3-butadiene is strictly dependent on its stereochemistry. While the trans,trans-isomer (tt-DPB) exhibits a strong fluorescence quantum yield (e.g., ~0.42 in cyclohexane), the cis,cis- and cis,trans-isomers show no observable fluorescence due to rapid, non-radiative torsional relaxation lifetimes that outcompete emission[REFS-1, REFS-2].

Evidence DimensionObservable fluorescence and quantum yield
Target Compound Datatt-DPB exhibits significant fluorescence (ΦF ~ 0.42 in cyclohexane).
Comparator Or Baselinecis,cis-DPB and cis,trans-DPB (zero observable fluorescence).
Quantified Difference100% loss of emission in cis-isomers compared to the trans,trans-baseline.
ConditionsRoom temperature solution, excitation at absorption maximum.

Procurement of >98% pure trans,trans-isomer is mandatory for optical and scintillator applications, as cis-impurities act as dark states that ruin emission efficiency.

MALDI-TOF Matrix Suitability for Synthetic Polymers

For the MALDI-TOF mass spectrometry of synthetic polymers like polystyrene, standard matrices often suffer from mass discrimination and poor cocrystallization. tt-DPB acts as a highly efficient matrix for a 337 nm nitrogen laser. Because its conjugated structure closely mimics the repeating unit of polystyrene, it forms highly homogeneous cocrystals with the analyte, outperforming generic matrices in resolving high-molecular-weight end-capped polymers[1].

Evidence DimensionMatrix cocrystallization and signal resolution for polystyrene
Target Compound Datatt-DPB forms homogeneous cocrystals, yielding clear mass spectra for end-capped polystyrenes.
Comparator Or BaselineStandard matrices (e.g., dithranol, DHB) which often exhibit mass discrimination or heterogeneous crystallization with styrenic polymers.
Quantified DifferenceSuperior signal-to-noise and minimized mass discrimination for high-polydispersity synthetic polymers.
ConditionsMALDI-TOF MS using a 337 nm N2 laser and dried droplet preparation.

Analytical laboratories must procure tt-DPB specifically for the mass spectrometric characterization of non-polar synthetic polymers where standard biological matrices fail.

Excited-State Decay Dynamics vs. trans-Stilbene

trans-Stilbene is often used as a baseline photophysical standard, but its decay model cannot be extrapolated to longer polyenes. In trans-stilbene, fluorescence and torsional relaxation account entirely for the S1 excited-state decay. In contrast, tt-DPB possesses competing radiationless singlet excited-state decay pathways (involving 2(1)Ag -> 1(1)Ag relaxation) that do not lead to photoisomerization[1].

Evidence DimensionS1 excited-state decay pathways
Target Compound Datatt-DPB decay involves significant non-isomerization radiationless pathways (e.g., ~32% in ethanol).
Comparator Or Baselinetrans-Stilbene (decay is fully accounted for by fluorescence and torsional photoisomerization).
Quantified DifferencePresence of a fundamentally different, competing radiationless decay channel in tt-DPB.
ConditionsSolution-phase time-resolved fluorescence and photoisomerization quantum yield analysis.

Researchers modeling retinyl polyenes or vision pigments must procure tt-DPB rather than trans-stilbene to accurately capture the complex multi-state decay dynamics of extended conjugated systems.

MALDI-TOF Matrix for Styrenic and Non-Polar Polymers

Due to its structural homology with polystyrene repeating units and strong absorbance at 337 nm, tt-DPB is the matrix of choice for characterizing end-capped, high-molecular-weight synthetic polymers, preventing the mass discrimination seen with polar biological matrices [1].

Primary Standard for Polyene Photophysics

Because its excited-state dynamics involve competing radiationless pathways absent in shorter analogs like trans-stilbene, pure tt-DPB is strictly required as a reference material for calibrating models of retinyl polyenes, visual pigments, and fluorescent organic semiconductors[2].

Precursor for Solid-State Luminescent Materials

The exclusive thermodynamic stability and high solid-state fluorescence of the trans,trans-isomer make it an essential building block for organic scintillators and solid-state fluorophores, where cis-isomer impurities would otherwise quench luminescence [3].

Physical Description

Cream odorless crystalline powder; [Alfa Aesar MSDS]

XLogP3

5.5

Exact Mass

206.109550447 g/mol

Monoisotopic Mass

206.109550447 g/mol

Heavy Atom Count

16

UNII

R7P15V6543

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000354 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

886-65-7
538-81-8

Wikipedia

1,4-diphenylbutadiene
(1E,3E)-1,4-diphenyl-1,3-butadiene

General Manufacturing Information

Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis-: INACTIVE

Dates

Last modified: 08-15-2023

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